molecular formula C12H22O4 B127281 Diethyl suberate CAS No. 2050-23-9

Diethyl suberate

Cat. No. B127281
CAS RN: 2050-23-9
M. Wt: 230.3 g/mol
InChI Key: PEUGOJXLBSIJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl suberate is a compound with the molecular formula C12H22O4 . It is also known by other names such as Diethyl octanedioate and Octanedioic acid, diethyl ester . It is one of the volatile components in alcoholic beverages such as mango wines and Chinese rice wines .


Molecular Structure Analysis

The IUPAC name for Diethyl suberate is diethyl octanedioate . The InChI string is InChI=1S/C12H22O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h3-10H2,1-2H3 . The Canonical SMILES string is CCOC(=O)CCCCCCC(=O)OCC .


Physical And Chemical Properties Analysis

Diethyl suberate is a clear, colorless to yellowish liquid . It has a molecular weight of 230.30 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 11 .

Scientific Research Applications

Effects on Plant Cuticles

Diethyl suberate (DESU) has been studied for its effects on the diffusion of substances across plant cuticles. In a study by Shi et al. (2005), DESU was found to significantly increase the mobility of 2,4-dichlorophenoxy butyric acid across cuticular membranes of Stephanotis floribunda leaves. This suggests its potential use in enhancing the effectiveness of systemic pesticides (Shi, Simánová, Schönherr, & Schreiber, 2005).

Analytical Chemistry Applications

In analytical chemistry, Yu Jian-xia (2001) explored the use of diethyl suberate in the determination of binary acids diethyl esters in fermented soya beans-flavour liquor, indicating its utility in food chemistry and analysis (Yu Jian-xia, 2001).

Role in Engine Performance

Research by Sivalakshmi & Balusamy (2013) and Ibrahim (2016) investigated the impact of diethyl ether (a compound related to diethyl suberate) on diesel engine performance. These studies highlighted the potential of such compounds in improving fuel efficiency and reducing emissions in automotive applications (Sivalakshmi & Balusamy, 2013); (Ibrahim, 2016).

Influence on Iron Permeability in Apple Cuticles

Zhao Qing et al. (2012) investigated the effect of diethyl suberate on iron permeability through apple cuticles. This study is significant for understanding the transport mechanisms of nutrients and other substances in plants (Zhao Qing et al., 2012).

Use in Combustion and Emission Studies

Qi et al. (2011) examined the use of diethyl ether and ethanol additives in biodiesel-diesel blended fuel engines, highlighting its influence on combustion and emission characteristics. This research is crucial for developing more environmentally friendly fuels (Qi, Chen, Geng, & Bian, 2011).

Potential in Corrosion Inhibition

Gupta et al. (2017) explored the use of diethyl carbonate (a related compound to diethyl suberate) in corrosion inhibition for mild steel in hydrochloric acid. This has implications for industrial processes, particularly in metal treatment (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).

Safety And Hazards

Diethyl suberate should be handled with care. Contact with skin and eyes should be avoided, and adequate ventilation should be ensured during handling . In case of accidental ingestion, immediate medical attention is required .

properties

IUPAC Name

diethyl octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGOJXLBSIJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174486
Record name Diethyl suberate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl suberate

CAS RN

2050-23-9
Record name Diethyl suberate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl suberate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2050-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl suberate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl suberate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL SUBERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ55KFM3S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl suberate
Reactant of Route 2
Reactant of Route 2
Diethyl suberate
Reactant of Route 3
Reactant of Route 3
Diethyl suberate
Reactant of Route 4
Reactant of Route 4
Diethyl suberate
Reactant of Route 5
Reactant of Route 5
Diethyl suberate
Reactant of Route 6
Reactant of Route 6
Diethyl suberate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.